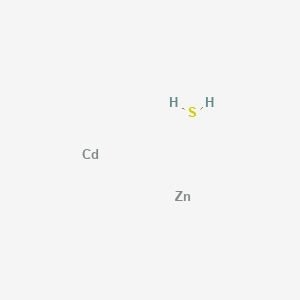
Cycloheptylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptylmethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers . The molecular formula of this compound is C8H17NO2S, and it has a molecular weight of 191.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptylmethanesulfonamide can be synthesized through the reaction of cycloheptylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
Cycloheptylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Cycloheptylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of Cycloheptylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: An antibiotic with a similar sulfonamide group.
Sulfanilamide: A precursor to many sulfonamide drugs.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness: Cycloheptylmethanesulfonamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
cycloheptylmethanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,9,10,11) |
Clé InChI |
IQFGGRXDILJDCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)


![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)


![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)




